N-Benzyl-1,5-dimethyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15757583
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3 |
|---|---|
| Molecular Weight | 201.27 g/mol |
| IUPAC Name | N-benzyl-1,5-dimethylpyrazol-4-amine |
| Standard InChI | InChI=1S/C12H15N3/c1-10-12(9-14-15(10)2)13-8-11-6-4-3-5-7-11/h3-7,9,13H,8H2,1-2H3 |
| Standard InChI Key | ZOQAOGRMYRKQKL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=NN1C)NCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
N-Benzyl-1,5-dimethyl-1H-pyrazol-4-amine belongs to the pyrazole family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. Key structural attributes include:
The benzyl group enhances lipophilicity, facilitating membrane permeability, while the methyl substituents influence steric and electronic properties . X-ray crystallography of analogous compounds reveals planar pyrazole rings with N–H···O interactions stabilizing dimeric structures .
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis typically involves multi-step reactions:
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Pyrazole Ring Formation: Cyclocondensation of α,β-unsaturated ketones (e.g., acetylacetone) with hydrazine derivatives under acidic or basic conditions .
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Benzylation: Alkylation of the pyrazole nitrogen using benzyl halides (e.g., benzyl chloride) in the presence of bases like NaH or K₂CO₃ .
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Amine Functionalization: Reductive amination or nucleophilic substitution to introduce the N4-amino group .
A representative protocol from De Gruyter (2016) describes the use of O-(4-nitrobenzoyl)hydroxylamine and diketones in DMF at 85°C, yielding pyrazole derivatives in 38–55% efficiency . Microwave-assisted cyclocondensation has also been employed to reduce reaction times and improve yields .
Analytical Characterization
Biological Activities and Mechanisms
Anticancer Properties
N-Benzyl-1,5-dimethyl-1H-pyrazol-4-amine derivatives exhibit submicromolar antiproliferative activity against pancreatic (MIA PaCa-2) and breast cancer cell lines . Key mechanisms include:
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mTORC1 Inhibition: Disruption of mTORC1 reactivation under nutrient-refeed conditions, leading to impaired autophagy flux (LC3-II accumulation) .
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Apoptosis Induction: Caspase-3/7 activation via mitochondrial pathway modulation.
Table 1: Antiproliferative Activity of Select Derivatives
| Compound | IC₅₀ (μM) | Cell Line |
|---|---|---|
| Derivative 23 | 0.89 | MIA PaCa-2 |
| Derivative 22 | 1.12 | MCF-7 |
Antimicrobial and Anti-Inflammatory Effects
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Antibacterial: Hybrid analogs show MIC values of 12 μM against Staphylococcus aureus .
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Antifungal: Activity against Candida albicans (MIC = 16 μM) linked to ergosterol biosynthesis inhibition .
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COX-2 Inhibition: Pyrazole derivatives reduce prostaglandin E₂ levels by 60–75% in murine macrophages.
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Metabolic Stability: Microsomal assays indicate a half-life >60 minutes, with CYP3A4 as the primary metabolizing enzyme .
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Permeability: Caco-2 assays demonstrate moderate absorption (Papp = 12 × 10⁻⁶ cm/s).
Toxicity Data
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Acute Toxicity: LD₅₀ >500 mg/kg in murine models.
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Genotoxicity: Negative in Ames tests at concentrations ≤100 μM .
Applications in Drug Development
Oncology
The compound’s dual role in autophagy modulation—enhancing basal autophagy while impairing stress-induced flux—positions it as a candidate for pancreatic ductal adenocarcinoma (PDAC) therapy . Clinical trials of analogs are underway to exploit tumor microenvironment vulnerabilities .
Infectious Diseases
Structural hybrids with triazole and benzenesulphonamide moieties exhibit broad-spectrum activity against drug-resistant Leishmania and Plasmodium strains .
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